The Fifth Taste: A Technical Guide to the Discovery of Monosodium Glutamate by Professor Kikunae Ikeda
The Fifth Taste: A Technical Guide to the Discovery of Monosodium Glutamate by Professor Kikunae Ikeda
Abstract
This technical guide provides a comprehensive examination of the seminal work of Professor Kikunae Ikeda, leading to the discovery and isolation of monosodium glutamate (MSG) and the identification of "umami" as a distinct taste modality. We will explore the historical context, the scientific rationale behind Ikeda's experimental design, a detailed reconstruction of the probable experimental protocols, and the profound impact of this discovery on food science and technology. This document is intended for an audience of researchers, scientists, and professionals in drug development who are interested in the intersection of chemistry, sensory science, and the history of scientific innovation.
Introduction: The Quest for a New Taste
For centuries, the scientific consensus held that human taste perception was limited to four basic modalities: sweet, sour, salty, and bitter.[1] However, a persistent, savory flavor, long recognized in Japanese cuisine, remained unclassified. This elusive taste, central to the palatability of many foods, particularly the traditional Japanese broth dashi, would become the focus of intense investigation by Professor Kikunae Ikeda of the Tokyo Imperial University at the turn of the 20th century.[2][3]
Ikeda, a physical chemist by training, had a keen interest in the nutritional well-being of the Japanese population.[4] During his studies in Germany, he was struck by the robust physique of the German people, which he attributed in part to their diet.[1][4] He became convinced that a better understanding of the chemical basis of taste could lead to improved nutrition and more palatable food for his home country.[1] This conviction, coupled with his astute sensory observations of a distinct taste in foods like asparagus, tomatoes, cheese, and meat, laid the groundwork for his groundbreaking research.[1][5] He hypothesized the existence of a fifth basic taste, which he would later name "umami" (うま味), derived from the Japanese word "umai" (うまい), meaning "delicious."[3][6]
The Starting Material: A Deliberate Choice
At the heart of Ikeda's investigation was the seaweed Laminaria japonica, known in Japan as kombu. This was not a random choice. Kombu is the foundational ingredient for dashi, a broth renowned for its rich, savory character.[6][7] Ikeda recognized that the unique taste of dashi was not attributable to any combination of the four known tastes.[7] He reasoned that by isolating the chemical compound responsible for this distinct flavor in kombu, he could unlock the secret of this fifth taste.
Table 1: Rationale for Selecting Laminaria japonica (Kombu)
| Feature | Scientific Rationale |
| Intense and Distinct Flavor | The pronounced savory taste of kombu dashi suggested a high concentration of the target flavor compound. |
| Relatively Simple Composition | Compared to complex materials like meat or cheese, seaweed offered a less convoluted starting point for chemical extraction. |
| Abundant and Readily Available | Kombu was a staple in Japanese cuisine, ensuring a consistent and plentiful supply for experimentation. |
| Water-Soluble Flavor Compound | The flavor of kombu is easily extracted into water to make dashi, indicating the target compound was water-soluble, simplifying the initial extraction steps. |
The Experimental Journey: A Reconstruction of Ikeda's Protocol
Aqueous Extraction of the Umami Principle
The initial step was to extract the water-soluble components from a large quantity of dried kombu. Ikeda reportedly started with a substantial 12 kilograms of the seaweed.[8]
Protocol 1: Aqueous Extraction
-
Preparation: 12 kg of dried Laminaria japonica was thoroughly washed to remove surface impurities and salts.
-
Extraction: The washed kombu was steeped in a large volume of hot water to create a concentrated broth, analogous to making dashi. This process was likely repeated multiple times to ensure maximum extraction of the soluble components.
-
Filtration and Concentration: The resulting broth was filtered to remove the solid seaweed material. The filtrate was then concentrated by evaporation under low pressure to reduce the volume and increase the concentration of the dissolved solids.[6]
Isolation and Purification of Glutamic Acid
The concentrated extract was a complex mixture of salts, sugars, and amino acids. Ikeda's next challenge was to isolate the single compound responsible for the umami taste. This would have involved a series of precipitation and crystallization steps designed to systematically remove unwanted components.
Protocol 2: Isolation and Crystallization of L-Glutamic Acid
-
Lead Acetate Precipitation: A common technique of the time to remove organic acids and other impurities was precipitation with lead acetate. A solution of lead acetate would have been added to the concentrated extract, causing many unwanted compounds to precipitate out of the solution.
-
Removal of Excess Lead: The precipitate was removed by filtration. To the remaining solution, hydrogen sulfide gas was likely bubbled through. This would react with the excess lead ions to form lead sulfide, a highly insoluble salt that could be easily filtered off.
-
Acid Hydrolysis (A Plausible Step): While Ikeda's primary method was extraction, some sources suggest that early commercial production involved acid hydrolysis of vegetable proteins.[5][7] It is plausible that Ikeda may have also employed a mild acid hydrolysis step to break down any remaining peptides and liberate the constituent amino acids. This would have involved heating the extract with a dilute solution of a strong acid like hydrochloric acid.
-
Crystallization by pH Adjustment: The crucial step in isolating the glutamic acid was to adjust the pH of the solution to its isoelectric point. The isoelectric point is the pH at which a molecule has no net electrical charge. For glutamic acid, this is approximately pH 3.2. At this pH, the solubility of glutamic acid is at its minimum, causing it to crystallize out of the solution. Ikeda would have carefully added a mineral acid, likely hydrochloric acid, to reach this specific pH.
-
Recrystallization for Purity: The initial crystals of glutamic acid would have been collected by filtration. To achieve a high degree of purity, this crude product would have been redissolved in water and the crystallization process repeated, a technique known as recrystallization. This process would have yielded the 30 grams of pure, brown crystals of glutamic acid that Ikeda successfully isolated.[6]
Identification and Sensory Analysis
With the pure crystalline substance in hand, Ikeda performed a chemical analysis and determined its molecular formula to be C5H9NO4, which he identified as glutamic acid, an amino acid that had been discovered in 1866 by the German chemist Karl Heinrich Ritthausen.[6][9]
The final and most critical step was the sensory evaluation. Ikeda tasted a solution of the isolated glutamic acid and confirmed that it possessed the distinct, savory taste of kombu dashi. He had successfully isolated the "umami" substance.
From Discovery to Commercialization: The Birth of a Global Seasoning
Ikeda's work did not end with the discovery of glutamic acid as the source of umami. He recognized the potential for this substance to improve the flavor of food and, by extension, the nutrition of the Japanese people.[1] He experimented with creating a seasoning from glutamic acid, testing various salts to find the most suitable form for culinary use. He found that monosodium glutamate (MSG) was the most soluble and palatable, and also the easiest to crystallize.[7]
In 1908, Ikeda obtained a patent for his method of producing a seasoning from glutamic acid.[4][8] He then partnered with the entrepreneur Saburosuke Suzuki II to create the company Ajinomoto Co., Inc. in 1909 to commercially produce and market MSG under the brand name "AJI-NO-MOTO®," which translates to "essence of taste."[10][7] This marked the beginning of the global journey of MSG as a flavor enhancer.
// Nodes Observation [label="Observation of a\nUnique Taste in Kombu Dashi", fillcolor="#FBBC05"]; Hypothesis [label="Hypothesis:\nA Fifth Basic Taste Exists", fillcolor="#FBBC05"]; Extraction [label="Aqueous Extraction from\n12kg of Laminaria japonica", fillcolor="#4285F4"]; Concentration [label="Filtration and\nLow-Pressure Evaporation", fillcolor="#4285F4"]; Purification [label="Purification using\nLead Acetate Precipitation", fillcolor="#4285F4"]; Isolation [label="Isolation via Crystallization\nat Isoelectric Point (pH 3.2)", fillcolor="#4285F4"]; Identification [label="Chemical Analysis:\nIdentification as Glutamic Acid", fillcolor="#34A853"]; Sensory_Validation [label="Sensory Validation:\nConfirmation of 'Umami' Taste", fillcolor="#34A853"]; Commercialization [label="Development of Monosodium Glutamate\nand Founding of Ajinomoto", fillcolor="#EA4335"];
// Edges Observation -> Hypothesis [label="Intellectual Curiosity"]; Hypothesis -> Extraction [label="Experimental Design"]; Extraction -> Concentration [label="Process Step"]; Concentration -> Purification [label="Process Step"]; Purification -> Isolation [label="Process Step"]; Isolation -> Identification [label="Scientific Analysis"]; Identification -> Sensory_Validation [label="Final Proof"]; Sensory_Validation -> Commercialization [label="Application & Innovation"]; } .dot
Caption: Workflow of Kikunae Ikeda's discovery of monosodium glutamate.
The Scientific Legacy: Validation of Umami as the Fifth Taste
Despite Ikeda's compelling findings, the concept of umami as a fifth basic taste was not immediately accepted by the Western scientific community. It took several decades of further research to solidify its place alongside sweet, sour, salty, and bitter.
The official recognition of umami as a scientific term for the taste of glutamates and nucleotides occurred at the first Umami International Symposium in Hawaii in 1985.[1] The definitive biological proof came in the early 2000s with the identification of specific taste receptors on the tongue that respond to glutamate.[3] Researchers identified the T1R1/T1R3 receptor as a key umami receptor.[11] This discovery provided the molecular basis for what Ikeda had intuited nearly a century earlier.[11]
// Nodes Glutamate [label="Glutamate (MSG)", shape=ellipse, fillcolor="#FBBC05"]; T1R1_T1R3 [label="T1R1/T1R3 Receptor", fillcolor="#4285F4"]; G_Protein [label="G-protein Activation", fillcolor="#4285F4"]; PLC [label="Phospholipase C (PLC) Activation", fillcolor="#4285F4"]; IP3 [label="IP3 Production", fillcolor="#4285F4"]; Ca_Release [label="Calcium Release from\nIntracellular Stores", fillcolor="#4285F4"]; TRPM5 [label="TRPM5 Channel Activation", fillcolor="#4285F4"]; Depolarization [label="Cell Depolarization", fillcolor="#4285F4"]; Neurotransmitter [label="Neurotransmitter Release", fillcolor="#4285F4"]; Signal_to_Brain [label="Signal to Brain", shape=ellipse, fillcolor="#34A853"];
// Edges Glutamate -> T1R1_T1R3 [label="Binds to"]; T1R1_T1R3 -> G_Protein [label="Activates"]; G_Protein -> PLC [label="Activates"]; PLC -> IP3 [label="Leads to"]; IP3 -> Ca_Release [label="Triggers"]; Ca_Release -> TRPM5 [label="Activates"]; TRPM5 -> Depolarization [label="Causes"]; Depolarization -> Neurotransmitter [label="Induces"]; Neurotransmitter -> Signal_to_Brain [label="Sends"]; } .dot
Caption: Simplified signaling pathway of umami taste transduction.
Conclusion
The discovery of monosodium glutamate by Professor Kikunae Ikeda was a landmark achievement in the fields of chemistry and sensory science. It was a testament to the power of careful observation, systematic experimentation, and a deep-seated desire to apply scientific knowledge for the betterment of society. His work not only introduced a new and beloved seasoning to the world but also fundamentally changed our understanding of human taste perception. The identification of umami as the fifth basic taste has opened up new avenues of research in food science, nutrition, and neuroscience, and continues to influence how we think about and create flavorful and satisfying foods.
References
- Umami Inform
- Wikipedia. Umami.
- History Today. Kikunae Ikeda's MSG Revolution.
-
Ramen Chemistry. Umami Science Part II — Taste Phenomena and the Discovery of Umami. Medium. [Link]
- Wikipedia.
-
Wu, G. Protein hydrolysates in animal nutrition: Industrial production, bioactive peptides, and functional significance. PMC. [Link]
- Google Patents.
-
Sano, C. History of glutamate production. The American Journal of Clinical Nutrition. [Link]
-
SBS Food. The incredible taste of umami was proven in 1907 in Japan — but ignored by the West for a century. [Link]
- Google Arts & Culture. Who found umami?.
-
Stańska, K., & Krzeski, A. The umami taste: from discovery to clinical use. Polish Journal of Otolaryngology. [Link]
-
Lindemann, B., Ogiwara, Y., & Ninomiya, Y. The Discovery of Umami. ResearchGate. [Link]
-
PubMed. Glutamate: from discovery as a food flavor to role as a basic taste (umami). [Link]
-
Cape Crystal Brands. The Science of Umami: The Fifth Taste That Changed How We Eat. [Link]
-
The Society for Research on Umami Taste. The original paper on umami by Dr. Kikunae Ikeda has been translated and published after nearly 100 years interval. [Link]
-
PubMed. Early History of the Breeding of Amino Acid-Producing Strains. [Link]
Sources
- 1. Umami - Wikipedia [en.wikipedia.org]
- 2. The incredible taste of umami was proven in 1907 in Japan — but ignored by the West for a century | SBS Food [sbs.com.au]
- 3. keypublishing.org [keypublishing.org]
- 4. “The original paper on umami by Dr. Kikunae Ikeda has been translated and published after nearly 100 years interval.” – うま味研究会 [srut.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. medium.com [medium.com]
- 7. Monosodium glutamate - Wikipedia [en.wikipedia.org]
- 8. [PDF] PROTEIN ACIDIC HYDROLYSIS FOR AMINO ACIDS ANALYSIS IN FOOD-PROGRESS OVER TIME : A SHORT REVIEW | Semantic Scholar [semanticscholar.org]
- 9. Publishers Panel [otolaryngologypl.com]
- 10. The development of umami research | Yeast Extract [yeastextract.info]
- 11. US2685601A - Method of hydrolyzing proteins to amino acids - Google Patents [patents.google.com]
